1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea
Description
1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea is a urea derivative characterized by a 3-bromophenyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety.
Properties
IUPAC Name |
1-(3-bromophenyl)-3-(1,1-dioxothiolan-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3S/c12-8-2-1-3-9(6-8)13-11(15)14-10-4-5-18(16,17)7-10/h1-3,6,10H,4-5,7H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXJGPYHTXKVRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves the reaction of 3-bromophenyl isocyanate with 3-aminotetrahydrothiophene-1,1-dioxide. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents on the phenyl ring.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Hydrolysis: Corresponding amines and carbonyl compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
1-(1H-Benzo[d]imidazol-2-yl)-3-(3-bromophenyl)urea (CJ28)
- Structure : Features a benzimidazole ring instead of the sulfone-containing tetrahydrothiophen group.
- Activity: Demonstrated cortisol biosynthesis inhibition in NCI-H295R adrenocortical cells, highlighting its role in steroidogenic enzyme modulation .
1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea
1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea
- Structure : Replaces the sulfone-containing tetrahydrothiophen group with a 3,5-dimethylphenyl ring.
- Molecular Formula : C₁₅H₁₅BrN₂O.
Halogen-Substituted Chalcones
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (C3)
- Structure : A chalcone derivative with a 3-bromophenyl group and p-tolyl ketone.
- Activity : Exhibited cytotoxic activity against MCF-7 breast cancer cells (IC₅₀ = 42.22 µg/mL), suggesting halogenation enhances bioactivity .
- Key Difference : The α,β-unsaturated ketone system in chalcones enables Michael addition-mediated cytotoxicity, a mechanism absent in urea derivatives .
Comparative Data Table
| Compound Name | Structure Highlights | Molecular Formula | Biological Activity (IC₅₀/LC₅₀) | Key Difference from Target Compound |
|---|---|---|---|---|
| 1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea | 3-bromophenyl + sulfone-containing ring | C₁₁H₁₂BrN₂O₃S | Not reported | N/A (Reference compound) |
| CJ28 | Benzimidazole + 3-bromophenyl | C₁₄H₁₁BrN₄O | Cortisol inhibition (H295R cells) | Aromatic benzimidazole vs. sulfone |
| 1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea | Butyl + sulfone-containing ring | C₉H₁₇N₂O₃S | Not reported | Alkyl chain vs. bromophenyl |
| 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea | 3-bromophenyl + dimethylphenyl | C₁₅H₁₅BrN₂O | Not reported | Methyl groups vs. sulfone |
| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on | Chalcone with 3-bromophenyl | C₁₆H₁₃BrO₂ | IC₅₀ = 42.22 µg/mL (MCF-7 cells) | α,β-unsaturated ketone vs. urea backbone |
Research Findings and Implications
- Substituent Effects : The sulfone group in the target compound may improve solubility and hydrogen-bonding capacity compared to alkyl or methyl-substituted analogs .
- Halogenation Impact : The 3-bromophenyl group is associated with enhanced cytotoxic activity in chalcones (e.g., C3’s IC₅₀ = 42.22 µg/mL), suggesting that its presence in urea derivatives could similarly modulate bioactivity .
- Mechanistic Divergence : Urea derivatives like CJ28 target enzymatic pathways (e.g., cortisol synthesis), whereas chalcones act via electrophilic interactions, underscoring the importance of backbone structure in determining mechanism .
Biological Activity
1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea is a synthetic organic compound notable for its unique structural features, including a brominated phenyl group and a dioxidotetrahydrothiophenyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C11H13BrN2O3S |
| Molecular Weight | 303.19 g/mol |
| IUPAC Name | 1-(3-bromophenyl)-3-(1,1-dioxothiolan-3-yl)urea |
| InChI Key | InChI=1S/C11H13BrN2O3S/c12-8-2-1-3-9(6-8)13-11(15)14-10-4-5-18(16,17)7-10/h1-3,6,10H,4-5,7H2,(H2,13,14,15) |
Synthesis
The synthesis of 1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves the reaction of 3-bromophenyl isocyanate with 3-aminotetrahydrothiophene-1,1-dioxide in an inert solvent like dichloromethane or toluene under reflux conditions. Purification is achieved through recrystallization or column chromatography.
Antimicrobial Properties
Research indicates that compounds containing thiophene and urea moieties exhibit significant antimicrobial activity. The presence of the bromine atom may enhance this activity by increasing the lipophilicity of the molecule, allowing better membrane penetration. Studies have shown that derivatives of similar structures possess broad-spectrum antimicrobial effects against various pathogens.
Anticancer Potential
Preliminary studies suggest that 1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea may exhibit anticancer properties. The mechanism of action likely involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For instance, compounds with similar thiophene structures have been reported to induce apoptosis in cancer cells through modulation of oxidative stress pathways .
Enzyme Inhibition
This compound may act as an enzyme inhibitor. The bromophenyl group can interact with nucleophilic sites on proteins, potentially modulating their activity. Such interactions are crucial for developing drugs targeting specific enzymes involved in disease pathways .
Study 1: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various thiophene derivatives found that compounds with brominated phenyl groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong potential for clinical applications in treating infections caused by resistant strains .
Study 2: Anticancer Effects
In vitro studies on cancer cell lines demonstrated that derivatives similar to 1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea significantly reduced cell viability and induced apoptosis. These findings suggest that further exploration into this compound's structure–activity relationship could yield promising anticancer agents .
The precise mechanism of action remains to be fully elucidated. However, it is hypothesized that the compound interacts with cellular targets such as:
- Enzymes involved in metabolic pathways
- Receptors associated with cell signaling
These interactions could lead to downstream effects such as altered gene expression and modulation of cell cycle progression.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
